1-(3,5-dimethylthiophen-2-yl)methanamine hydrochloride
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Overview
Description
1-(3,5-Dimethylthiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H11NS·HCl It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a methanamine group attached to the thiophene ring
Preparation Methods
The synthesis of 1-(3,5-dimethylthiophen-2-yl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylthiophene, which is commercially available or can be synthesized from thiophene through alkylation reactions.
Amination Reaction: The key step involves the introduction of the methanamine group. This can be achieved through a nucleophilic substitution reaction where 3,5-dimethylthiophene is treated with a suitable amine source, such as methanamine, under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s stability and solubility.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(3,5-Dimethylthiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can undergo condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
1-(3,5-Dimethylthiophen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is utilized in the development of materials with specific electronic and optical properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylthiophen-2-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, contributing to its biological effects.
Comparison with Similar Compounds
1-(3,5-Dimethylthiophen-2-yl)methanamine hydrochloride can be compared with other thiophene derivatives, such as:
2-Aminothiophene: Lacks the dimethyl groups and has different reactivity and biological activity.
3,5-Dimethylthiophene: Does not contain the methanamine group, limiting its applications in certain reactions.
Thiophene-2-carboxaldehyde: Contains an aldehyde group instead of a methanamine group, leading to different chemical behavior.
Properties
CAS No. |
2551119-52-7 |
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Molecular Formula |
C7H12ClNS |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
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